2-Bromo-4-methylpentanoic acid

説明

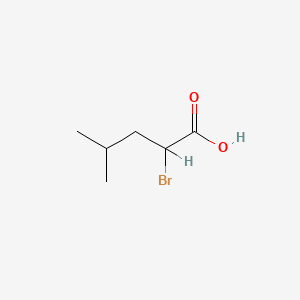

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964308 | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49628-52-6, 42990-24-9 | |

| Record name | Valeric acid, 2-bromo-4-methyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Methylpentanoic Acid

Nucleophilic Substitution Reactions

The presence of a bromine atom on the carbon alpha to the carboxylic acid group makes 2-Bromo-4-methylpentanoic acid highly susceptible to nucleophilic substitution reactions. libretexts.orglibretexts.org The bromine atom is an excellent leaving group, facilitating its displacement by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, which is favored by the primary nature of the α-carbon and the presence of the adjacent electron-withdrawing carbonyl group that stabilizes the transition state. libretexts.orglibretexts.org

Displacement of Bromine by Heteroatom Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

A range of heteroatom nucleophiles can effectively displace the bromide ion. For instance, reaction with hydroxide ions (OH-), typically from a base like sodium hydroxide, leads to the formation of 2-hydroxy-4-methylpentanoic acid. Similarly, amines (such as ammonia (B1221849) or primary/secondary amines) can be used to synthesize α-amino acids, and thiols (R-SH) can introduce sulfur-containing moieties at the α-position. libretexts.orglibretexts.org

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-4-methylpentanoic acid |

| Amines | Ammonia (NH3) | 2-Amino-4-methylpentanoic acid (Leucine) |

| Thiols | Sodium Hydrosulfide (NaSH) | 2-Mercapto-4-methylpentanoic acid |

Stereochemical Implications of Nucleophilic Substitution at the α-Carbon

When the starting material, this compound, is chiral, nucleophilic substitution reactions proceeding through an S_N2 mechanism result in an inversion of stereochemistry at the α-carbon. For example, the reaction of (R)-2-bromo-4-methylpentane with sodium hydroxide yields (S)-4-methylpentan-2-ol. chegg.com This stereospecificity is a hallmark of the S_N2 pathway, where the nucleophile attacks from the side opposite to the leaving group. However, if the reaction proceeds via an S_N1 mechanism, which involves a planar carbocation intermediate, a racemic mixture of products would be expected. The choice of solvent and reaction conditions can influence the predominant mechanism. Polar aprotic solvents, for instance, favor the S_N2 pathway. chegg.com

Reduction Reactions

The carboxylic acid and the carbon-bromine bond in this compound can undergo reduction.

Conversion to 4-Methylpentanoic Acid (e.g., Lithium Aluminum Hydride)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol. This reaction would yield 2-bromo-4-methylpentan-1-ol. To achieve the reduction of the carbon-bromine bond to yield 4-methylpentanoic acid, milder reducing agents or specific catalytic hydrogenation conditions would be necessary, carefully chosen to avoid the reduction of the carboxylic acid.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-4-methylpentan-1-ol |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Methylpentanoic acid |

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions.

Transformation to Ketones or Aldehydes (e.g., Potassium Permanganate)

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the carbon-carbon bond. For instance, oxidation could potentially lead to the formation of 4-methyl-2-pentanone. However, more controlled oxidation would be required to selectively form an aldehyde. It is important to note that the primary alcohol resulting from the reduction of the carboxylic acid can be oxidized to an aldehyde using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO₄) | 4-Methyl-2-pentanone |

Amidation and Alkylation Reactions

This compound readily undergoes reactions at its carboxylic acid group, such as amidation, and at the α-carbon, via nucleophilic substitution. These reactions are fundamental to its application in the synthesis of more complex molecules, including peptidomimetics.

The carboxylic acid moiety of this compound can be coupled with amines to form amides. A common and efficient method for this transformation involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC∙HCl). commonorganicchemistry.compeptide.comwikipedia.org EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comthermofisher.com This intermediate is susceptible to nucleophilic attack by an amine, like p-anisidine.

The general mechanism for EDC coupling proceeds as follows:

The carboxylic acid reacts with EDC to form the active O-acylisourea intermediate. chemistrysteps.comthermofisher.com

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. chemistrysteps.com

This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a water-soluble urea (B33335) byproduct. wikipedia.orgchemistrysteps.com

To minimize potential side reactions and racemization, especially when using chiral α-bromo acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. commonorganicchemistry.compeptide.com

A typical reaction is summarized in the table below:

| Reactants | Reagents | Product | Reaction Type |

| This compound, p-anisidine | EDC∙HCl, CH₂Cl₂ | N-(4-methoxyphenyl)-2-bromo-4-methylpentanamide | Amide Coupling |

The bromine atom at the α-position of this compound is a good leaving group, making the α-carbon electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.orgvulcanchem.com This reactivity allows for the introduction of various functional groups, including thioesters.

The reaction with a nucleophile like potassium thioacetate (B1230152) proceeds via a direct displacement of the bromide ion. The thiolate anion (CH₃COS⁻) attacks the α-carbon, inverting the stereochemistry if the carbon is a chiral center, to form a new carbon-sulfur bond. This results in the formation of an S-acetylated thioester derivative.

| Reactant | Nucleophile | Product | Reaction Type |

| N-(4-methoxyphenyl)-2-bromo-4-methylpentanamide | Potassium Thioacetate | S-acetyl-N-(4-methoxyphenyl)-2-mercapto-4-methylpentanamide | Nucleophilic Substitution |

Radical-Mediated Transformations Involving α-Bromo Amides

Amides derived from this compound are valuable substrates for radical-mediated transformations. The carbon-bromine bond can be homolytically cleaved to generate an α-acylamino radical, which can then participate in various intramolecular and intermolecular reactions. A significant application of this reactivity is in the synthesis of cyclic structures, such as lactams, through radical cyclization. nih.gov

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic systems. nih.govmdpi.com In this process, a transition metal catalyst, often a copper(I) complex, facilitates the abstraction of the bromine atom from the α-bromo amide. nih.govmdpi.comresearchgate.net This generates a carbon-centered radical intermediate. If the amide contains a suitably positioned unsaturated bond (e.g., an N-allyl group), the radical can add across the double bond in an intramolecular fashion. nih.govmdpi.com The resulting cyclized radical is then quenched by a halogen atom from the oxidized copper(II) species, regenerating the catalyst and forming the final cyclic product, often a γ-lactam. mdpi.com

While direct literature examples for the radical cyclization of amides derived specifically from this compound are not prevalent, the principles of ATRC are well-established for analogous α-haloamides. nih.govhku.hk The reaction is a versatile tool for constructing nitrogen-containing heterocyclic scaffolds. Modern, tin-free methods, often employing visible light photoredox catalysis, have been developed to make these radical cyclizations more environmentally benign. rsc.org

Mechanism of Action in Chemical Processes

The utility of this compound as a synthetic building block is fundamentally due to its electronic properties, specifically the electrophilicity of the α-carbon and the ability of the bromine atom to function as an effective leaving group.

The carbon atom bonded to the bromine (the α-carbon) in this compound is an electrophilic center. This electrophilicity arises from the polarization of the C-Br bond due to the high electronegativity of the bromine atom, which withdraws electron density from the carbon. The adjacent carbonyl group further enhances this effect through its own electron-withdrawing inductive properties. libretexts.orglibretexts.org

This inherent electrophilicity makes the α-carbon a prime target for attack by a wide range of nucleophiles. libretexts.org The presence of both the electrophilic α-carbon and the nucleophilic carboxylate group (or its activated form) within the same molecule allows for a diverse array of synthetic transformations.

The success of nucleophilic substitution reactions at the α-carbon of this compound hinges on the ability of the bromine atom to depart as a stable bromide ion (Br⁻). Good leaving groups are typically weak bases, and bromide is the conjugate base of a strong acid, hydrobromic acid (HBr). libretexts.orgpressbooks.pubyoutube.com This makes Br⁻ a very stable anion and thus an excellent leaving group in nucleophilic substitution reactions. libretexts.orgpressbooks.pubyoutube.com

The stability of the leaving group lowers the activation energy of the transition state for SN2 reactions, thereby increasing the reaction rate. libretexts.orglibretexts.org The leaving group ability among halogens follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the inverse order of their basicity. libretexts.orgyoutube.com The excellent leaving group ability of bromine is a key factor that makes this compound and its derivatives highly reactive and useful intermediates in organic synthesis. libretexts.orgvulcanchem.com

Applications of 2 Bromo 4 Methylpentanoic Acid in Organic Synthesis

Intermediate in Complex Molecule Synthesis

Alpha-halo carboxylic acids, such as 2-bromo-4-methylpentanoic acid, are recognized as highly versatile intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carboxylic acid group provides a reactive site for nucleophilic substitution. This allows for the displacement of the bromide ion by a wide range of functional groups, facilitating the assembly of more intricate molecular architectures, including amino acids.

The primary application of this compound as an intermediate lies in the pharmaceutical sector. Its chiral forms are particularly valuable for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy. The (S)-enantiomer, for instance, is described as a peptidomimetic and has demonstrated antibacterial activity, indicating its utility in developing new therapeutic agents. biosynth.com The compound is also classified as a "Protein Degrader Building Block," suggesting its role in the synthesis of molecules for targeted protein degradation, a modern approach in drug discovery. calpaclab.com

There is limited information available in the public domain regarding its specific applications as an intermediate in the synthesis of agrochemicals.

This compound serves as a precursor in the production of various specialty chemicals. Its role as a building block for protein degraders is a key example of its application in a specialized field of biochemical research and development. calpaclab.com Furthermore, its use in the construction of peptoid libraries, which are collections of novel polymer structures used in drug discovery and materials science, highlights its importance in generating unique, high-value chemical compounds. nih.gov

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon makes this compound an important chiral building block for asymmetric synthesis. Chemists can utilize the defined (R) or (S) configuration of this molecule to introduce specific stereochemistry into a target molecule. The ability to control the three-dimensional arrangement of atoms is critical in modern chemistry, particularly for biologically active compounds. The (R)-enantiomer can be readily synthesized from the naturally occurring amino acid D-leucine, providing a reliable source of this specific chirality. prepchem.com

| Enantiomer | CAS Number | Common Source |

| (S)-2-Bromo-4-methylpentanoic acid | 28659-87-2 synthonix.com | L-Leucine (via diazotization) |

| (R)-2-Bromo-4-methylpentanoic acid | 42990-28-3 | D-Leucine (via diazotization) prepchem.com |

One of the most significant applications of this compound is in the construction of peptoid libraries. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that are resistant to degradation by proteases. nih.gov They are synthesized efficiently using a solid-phase "sub-monomer" method. escholarship.org This process involves a two-step cycle: an acylation step using an α-haloacetic acid, followed by a nucleophilic displacement step with a primary amine to introduce a side chain. escholarship.orgresearchgate.net

Chiral α-halo acids, like this compound, are used in the acylation step to introduce specific side chains and stereochemistry into the peptoid structure. nih.gov By using the leucine-derived side chain of this compound, researchers can create peptoid monomers with defined structural characteristics, contributing to the vast chemical diversity of peptoid libraries for screening and discovery of new bioactive compounds. nih.gov The introduction of halogenated amino acid features can also influence the physicochemical and structural properties of the resulting peptidomimetics. mdpi.com

Currently, there is no readily available scientific literature detailing the use of this compound as an intermediate in glycosylation reactions.

Targeting bacterial virulence factors is an emerging strategy to combat antibiotic resistance. mednexus.org This approach aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for developing resistance. mednexus.org Research has shown that certain 2-bromo fatty acids can act as inhibitors of virulence factor production in bacteria like Pseudomonas aeruginosa. researchgate.net These compounds have been found to inhibit the synthesis of rhamnolipids and polyhydroxyalkanoates (PHA), which are crucial for biofilm formation and virulence. researchgate.net

While direct studies on this compound for this specific purpose are not extensively documented, its structural similarity to other active 2-bromo compounds suggests its potential as a precursor for synthesizing inhibitors of bacterial virulence factors. researchgate.net As a chiral building block, it could be used to synthesize diastereomerically pure inhibitors, allowing for detailed investigation into the structure-activity relationships required to disrupt bacterial quorum sensing and other virulence mechanisms. nih.gov

Enantioselective Synthesis of β-Amino Acids

This compound, an α-bromo acid, serves as a key precursor in the multi-step synthesis of enantiomerically pure β-amino acids, specifically β-leucine. The synthetic strategy does not involve the direct use of the bromo acid to form the β-amino acid. Instead, it is first converted to its corresponding α-amino acid, L-leucine, which then undergoes a one-carbon chain extension through a homologation reaction.

The most prominent method for this transformation is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This reaction is a reliable method for converting α-amino acids into their β-amino acid counterparts. wikipedia.orgrsc.org The stereochemistry at the α-carbon is preserved during the rearrangement, allowing for the synthesis of enantiopure β-amino acids from enantiopure α-amino acids. wikipedia.org

Ammonolysis: this compound is converted to the α-amino acid, leucine (B10760876), via nucleophilic substitution with ammonia (B1221849).

Acid Chloride Formation: The resulting α-amino acid (after suitable N-protection) is treated with a reagent like thionyl chloride (SOCl₂) to convert the carboxylic acid group into a more reactive acid chloride. scribd.com

Diazoketone Formation: The N-protected α-amino acyl chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate, releasing HCl in the process. wikipedia.org

Wolff Rearrangement: In the presence of a metal catalyst, typically silver(I) oxide (Ag₂O) or light, the α-diazoketone undergoes a Wolff rearrangement. organic-chemistry.orgscribd.com This key step involves the loss of N₂ gas and the migration of the alkyl group to form a ketene (B1206846). wikipedia.org

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile, such as water, to yield the final N-protected β-amino acid. Subsequent deprotection affords the desired β-leucine. organic-chemistry.org

This sequence allows for the preparation of β-homoamino acids, which are valuable in pharmaceutical research due to the unique conformational properties they impart to peptides, often increasing their resistance to metabolic degradation. organic-chemistry.org

| Stage | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | (S)-2-Bromo-4-methylpentanoic acid | Ammonia (NH₃) | (S)-Leucine | Nucleophilic Substitution |

| 2 | N-Protected (S)-Leucine | Thionyl chloride (SOCl₂) | N-Protected (S)-Leucyl chloride | Acyl Chloride Formation |

| 3 | N-Protected (S)-Leucyl chloride | Diazomethane (CH₂N₂) | N-Protected Diazoketone | Acylation |

| 4 | N-Protected Diazoketone | Silver(I) oxide (Ag₂O), Heat (Δ) or Light (hν) | Ketene Intermediate | Wolff Rearrangement |

| 5 | Ketene Intermediate | Water (H₂O) | (S)-β-Leucine (after deprotection) | Nucleophilic Addition |

Precursor for α-Amino Acid Synthesis

This compound is a direct and effective precursor for the synthesis of the α-amino acid leucine (2-amino-4-methylpentanoic acid). nih.govchemsynthesis.com This transformation is a classic example of α-amino acid synthesis from an α-halo acid.

The primary method involves the direct amination of the α-bromo acid. libretexts.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org An excess of ammonia is typically used to serve as both the nucleophile and the base to neutralize the hydrogen bromide (HBr) byproduct, minimizing the side reaction where the newly formed amino acid acts as a nucleophile.

The synthesis pathway is as follows:

Step 1 (Bromination): The precursor, 4-methylpentanoic acid, is first converted to this compound via α-bromination. This is commonly achieved using the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org

Step 2 (Amination): The purified this compound is then treated with an excess of aqueous ammonia. The ammonia molecule displaces the bromide ion at the α-carbon, forming the α-amino acid, leucine. nih.govlibretexts.org

If an enantiomerically pure α-amino acid is desired, starting with a resolved, enantiopure form of this compound, such as (S)-2-bromo-4-methylpentanoic acid, will yield the corresponding L-leucine, as the SN2 reaction proceeds with inversion of stereochemistry. However, laboratory syntheses of this type often produce a racemic mixture of D and L enantiomers, which may require a subsequent resolution step to isolate the desired pure enantiomer. libretexts.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia (NH₃, excess) | Leucine (2-Amino-4-methylpentanoic acid) | Nucleophilic Substitution (SN2) |

Research on Biological Activity and Medicinal Chemistry

Investigation in Drug Development

2-Bromo-4-methylpentanoic acid serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its chemical structure, featuring a bromine atom at the alpha-carbon, allows for versatile chemical modifications, making it an attractive starting point for creating a diverse range of molecules with potential biological activity.

One of the promising areas of research for this compound is in the development of inhibitors for bacterial virulence factors. Specifically, the (R)-enantiomer of this compound has been utilized in the synthesis of dual inhibitors targeting two critical virulence factors of Pseudomonas aeruginosa: the lectin LecA and the elastase LasB. nih.gov P. aeruginosa is a significant opportunistic pathogen, and inhibiting its virulence factors is a strategy to combat infections.

LecA is a carbohydrate-binding protein that facilitates bacterial adhesion and biofilm formation, while LasB is a zinc metalloprotease that degrades host tissue proteins. nih.gov The synthesis of dual inhibitors involved using (R)-2-bromo-4-methylpentanoic acid, derived from D-leucine, as a key building block. nih.gov This chiral starting material was coupled with other chemical moieties to create molecules that can effectively interact with and block the activity of both LecA and LasB. nih.gov The development of such dual-action inhibitors represents a sophisticated approach to antimicrobial therapy, aiming to disarm the pathogen rather than killing it outright, which may reduce the selective pressure for resistance.

The stereochemistry of this compound is crucial for its biological activity, a key consideration in the development of enantioselective drugs. The spatial arrangement of the atoms in a molecule can significantly influence its interaction with chiral biological targets like enzymes and receptors. In the context of the dual LecA/LasB inhibitors, the synthesis specifically started with the (R)-enantiomer, (R)-2-bromo-4-methylpentanoic acid, to produce diastereomerically pure final compounds. nih.gov This highlights the importance of chirality in achieving the desired therapeutic effect, as different enantiomers or diastereomers can have vastly different biological activities. The ability to synthesize and utilize a specific stereoisomer is a cornerstone of modern drug design, leading to more potent and selective drugs with potentially fewer side effects.

Antimicrobial Activity Studies

The potential of this compound and its derivatives as antimicrobial agents has been another significant focus of research. These investigations have explored their efficacy against a range of pathogenic microorganisms.

While direct studies on the antimicrobial activity of this compound are limited, research on its derivatives has shown promising results, particularly against Gram-positive bacteria. A series of compounds, (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are derivatives of the (S)-enantiomer, have been synthesized and evaluated for their in-vitro antibacterial activity. nih.gov

These derivatives exhibited good inhibitory activity against several Gram-positive strains, including multidrug-resistant clinical isolates. nih.gov For instance, several of the synthesized compounds showed a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains. nih.gov The activity of some of these derivatives was comparable to the positive control antibiotic, norfloxacin, against S. aureus RN 4220. nih.gov However, it is noteworthy that these compounds did not show inhibitory activity against the Gram-negative strain Escherichia coli at the tested concentrations. nih.gov

| Compound Derivative | S. aureus RN 4220 (MIC µg/mL) | S. aureus KCTC 503 (MIC µg/mL) | S. aureus KCTC 209 (MIC µg/mL) | Multidrug-Resistant S. aureus (MIC µg/mL) |

| 4c | 2 | 4 | 8 | 2 |

| 4d | 2 | 4 | 16 | 2 |

| 4e | 2 | 4 | 8 | 2 |

| 4f | 2 | 4 | 8 | 2 |

| Norfloxacin | 2 | 4 | 16 | 2 |

| Oxacillin | 1 | >128 | >128 | >128 |

Data sourced from a study on derivatives of (S)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov

There is a lack of direct studies on the efficacy of this compound against the yeast Candida albicans. However, research on related bromo-compounds and fatty acids suggests potential antifungal activity. For example, the synthetic amide 2-bromo-N-phenylacetamide has demonstrated fungicidal and antibiofilm properties against fluconazole-resistant Candida species. researchgate.net Additionally, certain medium-chain fatty acids have been shown to inhibit biofilm formation in C. albicans by mimicking the quorum-sensing molecule farnesol. nih.gov Another study on a novel bromo-chloro-sulfonyl compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, reported very low MIC values against clinical isolates of C. albicans. frontiersin.org These findings suggest that the structural features of this compound, being both a bromo-compound and a fatty acid derivative, warrant investigation into its potential anti-candida activity.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The use of chiral α-bromo carboxylic acids, including this compound, is a known strategy in the synthesis of peptidomimetics, particularly a class of compounds called peptide tertiary amides (PTAs). nih.gov

The synthesis of PTAs can be achieved through a sub-monomer approach, similar to the synthesis of peptoids. nih.gov In this method, a chiral 2-bromo carboxylic acid is used as a building block. nih.gov This approach allows for the creation of a wide diversity of structures with precise stereochemical control, which is essential for mimicking the complex three-dimensional shapes of peptides that are responsible for their biological activity. nih.gov The incorporation of building blocks like this compound can introduce specific side-chain functionalities and conformational constraints, leading to the development of novel peptidomimetic drugs with tailored pharmacological profiles. nih.gov

Computational and Analytical Studies of 2 Bromo 4 Methylpentanoic Acid

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the physicochemical properties and potential biological activity of molecules like 2-bromo-4-methylpentanoic acid. These in silico studies are essential in modern chemistry for predicting molecular behavior and guiding experimental work.

Lipophilicity is a critical physicochemical property that influences a molecule's solubility, absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the differential solubility in a hydrophobic (n-octanol) and a hydrophilic (water) phase.

For this compound, computational models are used to estimate this parameter. The predicted XLogP3 value, a widely used computational method for determining lipophilicity, is 2.3. google.comnih.gov This value suggests that the compound has moderate lipophilicity, indicating a balance between aqueous and lipid solubility.

Table 1: Predicted Lipophilicity and Related Parameters

| Parameter | Predicted Value | Source |

|---|---|---|

| XLogP3 | 2.3 | PubChem google.comnih.gov |

Note: Different algorithms may produce slightly different predicted values.

While specific biological structure-activity relationship (SAR) studies for this compound are not extensively documented in public literature, its chemical reactivity provides insight into its utility as a synthetic intermediate. The key structural features governing its activity in chemical synthesis are the carboxylic acid group and the bromine atom at the alpha (α) position.

The bromine atom at the α-carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the basis for its role as a versatile building block in organic synthesis, particularly for creating derivatives such as α-hydroxy acids (through hydrolysis) and α-amino acids (through reaction with ammonia), which are foundational molecules for pharmaceuticals and natural products.

The chromatographic behavior of a compound is influenced by its molecular properties, such as polarity, size, and lipophilicity. For this compound, these properties dictate its interaction with the stationary and mobile phases in techniques like High-Performance Liquid Chromatography (HPLC).

In one documented instance, this compound exhibited a retention time of 5.37 minutes under specific reverse-phase HPLC conditions. google.com The conditions used were an S-3 ODS column with an isocratic mobile phase consisting of 60% (10% water-90% methanol (B129727) + 0.2% phosphoric acid) and 40% (90% water-10% methanol + 0.2% phosphoric acid). google.com This retention behavior is consistent with its moderate lipophilicity (XLogP3 of 2.3) and its nature as a carboxylic acid. The acidic proton allows for interaction with polar mobile phases, while the carbon backbone interacts with the nonpolar stationary phase.

Table 2: Molecular Properties Influencing Chromatographic Behavior

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.05 g/mol | PubChem nih.govnih.gov |

| XLogP3 | 2.3 | PubChem nih.govnih.gov |

| Polar Surface Area (PSA) | 37.3 Ų | PubChem nih.gov |

| Rotatable Bond Count | 3 | LookChem amazonaws.com |

| Hydrogen Bond Donor Count | 1 | LookChem amazonaws.com |

In silico tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for evaluating its potential as a drug candidate. These predictions are often based on molecular properties that align with established guidelines, such as Lipinski's Rule of Five.

Table 3: Computationally Predicted Pharmacokinetic-Relevant Properties

| Property | Value | Lipinski's Rule of Five Guideline | Adherence |

|---|---|---|---|

| Molecular Weight | 195.05 g/mol nih.gov | < 500 g/mol | Yes |

| LogP (XLogP3) | 2.3 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 amazonaws.com | ≤ 5 | Yes |

Based on these parameters, this compound does not violate any of Lipinski's rules, suggesting that it possesses molecular characteristics generally associated with good oral bioavailability. Its moderate molecular weight and polar surface area (37.3 Ų) further support the potential for membrane permeability. nih.gov

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic techniques are essential for elucidating the precise chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for mapping the carbon and hydrogen framework.

While public databases indicate that ¹H NMR and ¹³C NMR spectra for this compound have been recorded, detailed, publicly accessible spectral data with assigned chemical shifts and coupling constants are limited. nih.gov However, based on the known molecular structure, a theoretical prediction of the NMR spectra can be made.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment.

-COOH: A broad singlet, typically far downfield (>10 ppm).

-CH(Br)-: A multiplet (likely a triplet or doublet of doublets) in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent bromine and carboxyl groups.

-CH₂-: A multiplet in the range of 1.8-2.2 ppm.

-CH(CH₃)₂: A multiplet further upfield.

-(CH₃)₂: Two doublets upfield (around 0.9-1.0 ppm), likely appearing as a single doublet if the methyl groups are chemically equivalent.

¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

-C=O: The carbonyl carbon would be the most downfield signal, typically in the 170-180 ppm range. libretexts.org

-C(Br)-: The carbon attached to the bromine would be significantly downfield from typical alkane carbons, likely in the 40-60 ppm range.

-CH₂- and -CH(CH₃)₂: These alkane carbons would appear in the upfield region of the spectrum.

-(CH₃)₂: The two methyl carbons would be the most upfield signals.

IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and alkyl bromide functionalities.

While a publicly available, detailed spectrum with peak assignments for this compound is not readily found in the literature, its key spectral features can be predicted based on the known absorption ranges for its constituent functional groups. The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules.

Another key absorption is the C=O (carbonyl) stretching vibration, which for a saturated aliphatic carboxylic acid, is expected to be observed in the range of 1725-1700 cm⁻¹. The presence of an electronegative bromine atom on the alpha-carbon may cause a slight shift in this frequency. The C-O stretching vibration of the carboxylic acid group would likely appear in the 1320-1210 cm⁻¹ region.

The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 680 and 515 cm⁻¹. The C-H stretching vibrations of the alkyl groups (methyl and methylene) would be observed around 2960-2850 cm⁻¹, and the corresponding C-H bending vibrations would appear at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

Predicted IR Spectral Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch, hydrogen-bonded | 3300-2500 (broad) |

| C-H (Alkyl) | Stretch | 2960-2850 |

| C=O (Carboxylic Acid) | Stretch | 1725-1700 |

| C-H (Alkyl) | Bend | 1465, 1375 |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 |

It is important to note that the exact positions of these peaks can be influenced by the physical state of the sample (e.g., neat liquid, solid, or in solution) and the specific instrument used for analysis. A reference spectrum for this compound is noted as available from Pfaltz & Bauer, Inc. and recorded as a neat capillary cell FTIR spectrum, though the detailed data is not publicly disseminated nih.gov.

Mass Spectrometry (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for the analysis of complex mixtures.

The nominal molecular weight of this compound (C₆H₁₁BrO₂) is approximately 195.06 g/mol , calculated using the most common isotopes of its constituent elements. The exact mass is 193.9942 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.

In an LC-MS or UPLC-MS analysis, this compound would typically be ionized using electrospray ionization (ESI), likely in negative ion mode to form the [M-H]⁻ ion, or in positive ion mode to form adducts such as [M+H]⁺ or [M+Na]⁺.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, several fragmentation pathways can be anticipated:

Loss of Bromine: A common fragmentation pathway for alkyl bromides is the cleavage of the C-Br bond, which would result in a fragment ion corresponding to the loss of a bromine radical.

Decarboxylation: Carboxylic acids readily undergo the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid group (COOH, 45 Da).

Alpha-Cleavage: Cleavage of the bond between the alpha and beta carbons is also a common fragmentation pathway for carboxylic acids.

Loss of Water: The elimination of a water molecule (18 Da) from the molecular ion may also be observed.

Predicted Mass Spectrometry Data for this compound

| Ion | Formation | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 194/196 |

| [M-H]⁻ | Deprotonated Molecular Ion | 193/195 |

| [M-Br]⁺ | Loss of Bromine | 115 |

| [M-COOH]⁺ | Loss of Carboxyl Group | 150/152 |

The specific fragmentation pattern and the relative intensities of the fragment ions would depend on the ionization method and the collision energy used in the mass spectrometer.

Chromatographic Methods for Analysis and Purification

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Reversed-phase thin-layer chromatography (RP-TLC) is a planar chromatographic technique where the stationary phase is nonpolar and the mobile phase is polar. This is in contrast to normal-phase TLC, which utilizes a polar stationary phase and a nonpolar mobile phase. For the analysis of a moderately polar compound like this compound, RP-TLC can be an effective method.

In RP-TLC, the stationary phase is typically silica (B1680970) gel that has been chemically modified with nonpolar alkyl chains, most commonly C18 (octadecylsilyl), but also C8 or C2. The mobile phase is usually a mixture of water and a polar organic solvent such as methanol, acetonitrile (B52724), or isopropanol. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Less polar compounds will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower retardation factor (Rf value). Conversely, more polar compounds will have a greater affinity for the mobile phase and will travel further, leading to a higher Rf value.

For the analysis of this compound, a C18-modified silica gel plate would be a suitable stationary phase. The mobile phase could be a mixture of water and acetonitrile or methanol. The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to water to achieve optimal separation. The addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to more consistent and well-defined spots.

Visualization of the spots on the TLC plate can be achieved by various methods. If the plate contains a fluorescent indicator, the spots can be visualized under UV light. Alternatively, the plate can be sprayed with a visualizing agent, such as a potassium permanganate (B83412) solution or a pH indicator dye like bromocresol green, which will react with the acidic compound to produce a colored spot.

Proposed RP-TLC Method for this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | C18-modified silica gel |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Visualization | UV light (if fluorescent indicator is present) or staining reagent |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

In an RP-HPLC system, a nonpolar stationary phase, typically a C18 or C8 bonded silica column, is used with a polar mobile phase. The separation mechanism is the same as in RP-TLC, based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The aqueous buffer is often slightly acidic to ensure that the carboxylic acid is in its protonated form, which generally leads to better peak shape and retention on a reversed-phase column.

Detection of the compound can be achieved using a variety of detectors. Since this compound does not have a strong chromophore, UV detection at a low wavelength (around 210 nm) would be appropriate. Alternatively, a more universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

As this compound is a chiral compound (with a stereocenter at the alpha-carbon), its enantiomers can be separated using chiral HPLC. This is typically achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Proposed HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Q & A

Q. What are the standard synthetic routes for 2-bromo-4-methylpentanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 4-methylpentanoic acid using bromine and phosphorus trichloride (PCl₃) under controlled heating (80–105°C) . Yield optimization (63–66%) requires precise temperature control, inert atmospheres, and post-reaction distillation (125–131°C at 1.6 kPa) to isolate the product. Impurities often arise from incomplete bromination or side reactions with PCl₃, necessitating purification via fractional distillation or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm bromine substitution at C2 and methyl branching at C4 .

- Mass spectrometry : Molecular ion peaks at m/z 195 (M⁺) and fragment ions (e.g., loss of COOH) validate the structure .

- Chiral HPLC : For enantiomeric resolution of (R)- and (S)-isomers, critical in asymmetric synthesis studies .

Q. How does this compound participate in nucleophilic substitution reactions?

The bromine at C2 acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) to form esters, amides, or thioethers. For example, coupling with malonate derivatives via alkylation generates intermediates for drug synthesis . Steric hindrance from the C4 methyl group may reduce reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Advanced Research Questions

Q. How does stereochemistry at C2 influence biological activity or synthetic utility?

Enantiomers of this compound exhibit divergent behaviors:

- (R)-isomer : Used in peptoid synthesis for combinatorial libraries, where spatial orientation affects ligand-receptor interactions .

- (S)-isomer : Critical in synthesizing protease inhibitors, as chirality determines binding affinity to enzyme active sites .

Diastereoselective synthesis methods (e.g., enantiopure bromoacetic acid derivatives) are essential for high enantiomeric excess (>95%) .

Q. What mechanistic insights explain contradictory yields in bromide displacement reactions?

Discrepancies in yields (e.g., 63% vs. 75%) often stem from:

- Solvent effects : Protic solvents (e.g., H₂O) stabilize carbocation intermediates, favoring SN1 pathways, while aprotic solvents (e.g., THF) promote SN2 mechanisms .

- Steric effects : The C4 methyl group hinders backside attack in SN2, leading to competing elimination (E2) products. Kinetic studies via GC-MS can quantify pathway dominance .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?

Variations in boiling points (e.g., 240.5°C vs. 130°C at 1.6 kPa ) arise from measurement conditions (pressure, purity). Always cross-reference with thermogravimetric analysis (TGA) data and validate purity via elemental analysis. Contaminants like residual PCl₃ or unreacted starting material lower observed boiling points .

Q. What safety protocols are mandated for handling this compound?

- Storage : 2–8°C in airtight containers to prevent hydrolysis or bromine release .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods required due to corrosive and lachrymatory properties .

- Waste disposal : Neutralize with bicarbonate before incineration to avoid toxic HBr emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。